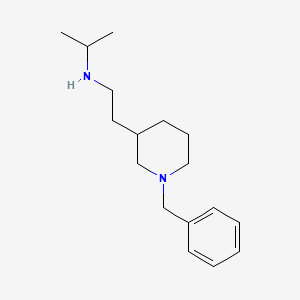
N-(2-(1-benzylpiperidin-3-yl)ethyl)propan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(1-benzylpiperidin-3-yl)ethyl)propan-2-amine is a complex organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceutical applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-benzylpiperidin-3-yl)ethyl)propan-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of piperidine with benzyl halides, followed by further functionalization to introduce the propan-2-amine moiety. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process. Solvents like tetrahydrofuran or dimethylformamide are commonly used to dissolve the reactants and control the reaction environment .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to accelerate the hydrogenation steps, while automated systems ensure precise control over reaction parameters. The use of high-pressure reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds .
化学反应分析
Types of Reactions
N-(2-(1-benzylpiperidin-3-yl)ethyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring, enhancing its chemical diversity
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Alkyl halides, sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions include various substituted piperidines, ketones, carboxylic acids, and amine derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
N-(2-(1-benzylpiperidin-3-yl)ethyl)propan-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for neurological disorders due to its ability to interact with specific receptors in the brain.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
作用机制
The mechanism of action of N-(2-(1-benzylpiperidin-3-yl)ethyl)propan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
- N-(1-Benzylpiperidin-4-yl)pyrimidin-2-amine
- N-(Furan-2-ylmethyl)pyridin-2-amine
- N-(1-Benzyl-4-piperidinyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine
Uniqueness
N-(2-(1-benzylpiperidin-3-yl)ethyl)propan-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
属性
分子式 |
C17H28N2 |
|---|---|
分子量 |
260.4 g/mol |
IUPAC 名称 |
N-[2-(1-benzylpiperidin-3-yl)ethyl]propan-2-amine |
InChI |
InChI=1S/C17H28N2/c1-15(2)18-11-10-17-9-6-12-19(14-17)13-16-7-4-3-5-8-16/h3-5,7-8,15,17-18H,6,9-14H2,1-2H3 |
InChI 键 |
XSPZPKNXRBNZAR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NCCC1CCCN(C1)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


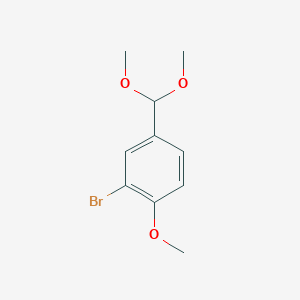
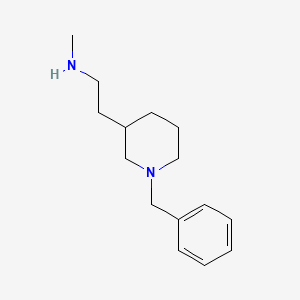

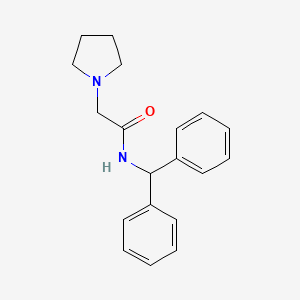
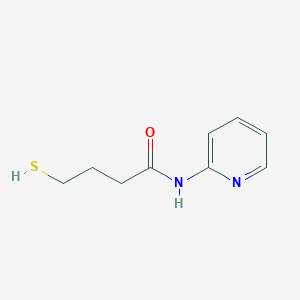
![2-(1,6-Diazaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13967422.png)
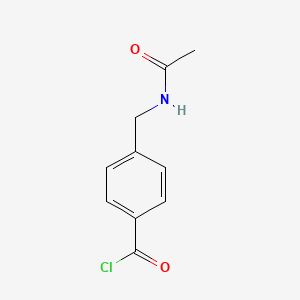
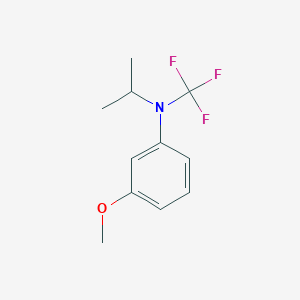

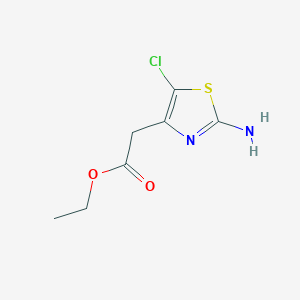
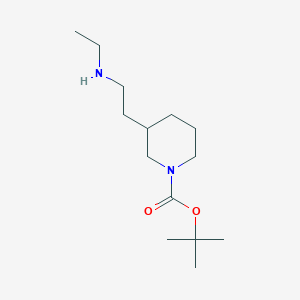
![7H-pyrazolo[4,3-f]quinoxaline](/img/structure/B13967462.png)

![1-[5-((1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)pyridin-3-yl]-N-(pyrazin-2-yl)-1H-indazol-3-aMine](/img/structure/B13967465.png)
